molecular formula C11H13NO5 B13965384 4-Morpholinegallic acid CAS No. 63868-67-7

4-Morpholinegallic acid

Cat. No.: B13965384
CAS No.: 63868-67-7
M. Wt: 239.22 g/mol
InChI Key: WYRHCBQBVYYPQX-UHFFFAOYSA-N
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Scientific Research Applications

4-Morpholinegallic acid is a chemical compound with the molecular formula C11H13NO5C_{11}H_{13}NO_5 . While specific applications of this compound are not detailed within the provided search results, the information available allows for inferences regarding its potential uses based on its structural components and related compounds.

Potential Applications Based on Structural Properties

Gallic Acid Derivatives: this compound is a derivative of gallic acid. Gallic acid and its derivatives are known for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Therefore, this compound may possess similar biological activities, making it potentially useful in pharmaceutical research .

Morpholine Moiety: The presence of a morpholine group in the compound may contribute to its properties. Morpholines are used in various applications, including as intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and dyes. The morpholine moiety can enhance the solubility and modify the chemical reactivity of the compound, which is crucial in drug development and material science .

Potential Applications Inferred from Related Reactions and Compounds

Knoevenagel Reaction: The Knoevenagel reaction is a chemical reaction that can be used to synthesize various compounds with diverse applications, including pharmaceuticals, agrochemicals, and polymers . As a derivative of gallic acid, this compound might be synthesized or used as an intermediate in Knoevenagel-type reactions to produce complex molecules with specific biological activities or material properties .

Polymers and Cosmetics: Polymers are extensively used in cosmetics as film formers, thickeners, and stabilizers . Given the potential for this compound to be incorporated into polymeric structures, it may find applications in cosmetic formulations, possibly enhancing the delivery of active ingredients or modifying the texture and stability of cosmetic products .

Antimicrobial Agents: Amines, which are structurally related to morpholines, can react with sulfonyl groups to form sulfonamides, a class of compounds known for their antimicrobial properties . Although this compound is not a sulfonamide, its structural similarity suggests it could be explored for similar applications or as a building block in synthesizing novel antimicrobial agents .

Biological Activity

4-Morpholinegallic acid (4-MGA) is a derivative of gallic acid, a naturally occurring phenolic compound known for its various biological activities. This article explores the biological activity of 4-MGA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of a morpholine group attached to the gallic acid structure. Its chemical formula is C11H13NO5C_{11}H_{13}NO_5, and it has been studied for its enhanced biological properties compared to gallic acid alone.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases. Research indicates that 4-MGA exhibits significant antioxidant activity.

  • Mechanisms : 4-MGA scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.
  • Case Study : In vitro studies demonstrated that 4-MGA treatment resulted in a marked increase in superoxide dismutase (SOD) and catalase (CAT) levels, indicating its potential to mitigate oxidative damage in cellular models .

Antimicrobial Activity

The antimicrobial properties of 4-MGA have garnered attention due to increasing antibiotic resistance.

  • Efficacy Against Bacteria : Studies show that 4-MGA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective bactericidal action.
  • Table 1: Antimicrobial Activity of this compound
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus50100
Escherichia coli4080
Salmonella typhimurium3060

This table summarizes the antimicrobial potency of 4-MGA against selected pathogenic bacteria, highlighting its potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. The anti-inflammatory properties of 4-MGA have been investigated with promising results.

  • Mechanisms : 4-MGA inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It modulates key signaling pathways, including NF-κB and MAPK pathways.
  • Case Study : In vivo studies on mice showed that administration of 4-MGA significantly reduced inflammatory markers in models of induced inflammation .

Anticancer Properties

The potential anticancer effects of 4-MGA are particularly noteworthy, given the rising incidence of cancer globally.

  • Mechanisms : Research indicates that 4-MGA induces apoptosis in cancer cells via the intrinsic pathway, involving mitochondrial dysfunction and activation of caspases.
  • Case Study : In vitro studies demonstrated that treatment with 4-MGA led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and colon cancer cells. The compound also inhibited tumor growth in xenograft models .

Neuroprotective Effects

Emerging evidence suggests that 4-MGA may offer neuroprotective benefits.

  • Mechanisms : It appears to protect neuronal cells from oxidative stress-induced apoptosis and inflammation.
  • Case Study : In models of neurodegenerative diseases, such as Alzheimer's, treatment with 4-MGA improved cognitive function and reduced amyloid plaque formation .

Properties

CAS No.

63868-67-7

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

morpholin-4-yl-(3,4,5-trihydroxyphenyl)methanone

InChI

InChI=1S/C11H13NO5/c13-8-5-7(6-9(14)10(8)15)11(16)12-1-3-17-4-2-12/h5-6,13-15H,1-4H2

InChI Key

WYRHCBQBVYYPQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C(=C2)O)O)O

Origin of Product

United States

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